molecular formula H2WO4<br>H2O4W B1219628 Tungstic acid CAS No. 7783-03-1

Tungstic acid

Cat. No. B1219628
CAS RN: 7783-03-1
M. Wt: 249.9 g/mol
InChI Key: CMPGARWFYBADJI-UHFFFAOYSA-L
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Patent
US05596111

Procedure details

To a 1000-ml three-necked flask equipped with refluxing condenser and mechanic stirrer, erucic acid (101.4 g, 0,300 mol; recrystallized with 95% ethanol), tert-butanol (600 ml; freshly distilled), H2O2 (20.4 ml 50% aqueous solution, 0.3 mol) and tungstic acid (7.47 g, 0.03 mol). The mixture was refluxed for 70 hours while a stream of oxygen gas was bubbled through the solution. The reaction was monitored with TLC (ethyl acetate/hexane). After the reaction was completed, the yellow catalyst was filtered off and washed with hot methanol (2×20 ml) at once. The catalyst was recovered (about 100%). Most of the solvent in the mother liquid was removed under reduced pressure. The residue was then held at about -5° C. for several hours. Once a white solid appeared, hexane (100 ml) was added. The product brassylic acid was obtained by filtration (63.2 g, 76%). The brassylic acid was purified by recrystallization in methanol. mp: 110°-114° C. The stoichiometry of the reaction dictates that the oxidative cleavage of a 1,2-disubstituted olefinic double bond results in the formation of equal amounts of pelargonic acid and brassylic acid. Of the two acids formed, the generation of brassylic acid was monitored simply due to the relative ease of the analysis.
Quantity
101.4 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
7.47 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]C/C=C\CCCCCCCC.[OH:25]O.O=O.[C:29]([OH:33])([CH3:32])(C)C>O[W](O)(=O)=O>[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:32][C:29]([OH:33])=[O:25]

Inputs

Step One
Name
Quantity
101.4 g
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
20.4 mL
Type
reactant
Smiles
OO
Name
Quantity
7.47 g
Type
catalyst
Smiles
O[W](=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000-ml three-necked flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing condenser and mechanic stirrer
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution
FILTRATION
Type
FILTRATION
Details
the yellow catalyst was filtered off
WASH
Type
WASH
Details
washed with hot methanol (2×20 ml) at once
CUSTOM
Type
CUSTOM
Details
The catalyst was recovered (about 100%)
CUSTOM
Type
CUSTOM
Details
Most of the solvent in the mother liquid was removed under reduced pressure
WAIT
Type
WAIT
Details
The residue was then held at about -5° C. for several hours
ADDITION
Type
ADDITION
Details
hexane (100 ml) was added

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.